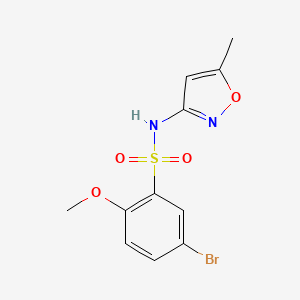![molecular formula C18H22O3 B5169022 4-butyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5169022.png)
4-butyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one, also known as coumarin, is a naturally occurring compound found in many plants. It is widely used in the pharmaceutical industry due to its various biological activities, such as anti-inflammatory, anti-tumor, and anti-coagulant effects.
作用機序
The mechanism of action of 4-butyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes, such as cyclooxygenase, lipoxygenase, and tyrosine kinase. Coumarin is also known to interact with various receptors, such as the serotonin receptor and the adenosine receptor. It has been suggested that 4-butyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one may modulate the activity of these receptors, leading to its biological effects.
Biochemical and Physiological Effects:
Coumarin has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta. Coumarin has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 4-butyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one has been shown to have anti-coagulant effects by inhibiting the activity of thrombin and factor Xa.
実験室実験の利点と制限
Coumarin has several advantages as a research tool. It is readily available and relatively inexpensive. Coumarin is also stable and easy to handle. However, there are some limitations to its use in lab experiments. Coumarin has low solubility in water, which can make it difficult to use in aqueous solutions. In addition, 4-butyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one has a low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of 4-butyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one. One area of research is the development of more efficient synthesis methods for 4-butyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one derivatives. Another area of research is the investigation of 4-butyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one's potential use in the treatment of neurological disorders, such as Alzheimer's disease. In addition, the development of 4-butyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one-based drugs with improved bioavailability and efficacy is an important area of research. Finally, the investigation of 4-butyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one's potential use in combination with other drugs for the treatment of cancer and other diseases is an important area of research.
合成法
Coumarin can be synthesized by various methods, including Perkin reaction, Pechmann condensation, and Knoevenagel condensation. The Perkin reaction involves the condensation of salicylaldehyde with acetic anhydride in the presence of an alkali catalyst. Pechmann condensation involves the reaction of phenol with a β-keto ester in the presence of a strong acid catalyst. Knoevenagel condensation involves the reaction of salicylaldehyde with malonic acid in the presence of a base catalyst. Among these methods, Pechmann condensation is the most commonly used method for 4-butyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one synthesis.
科学的研究の応用
Coumarin has been extensively studied for its various biological activities. It has been reported to have anti-inflammatory, anti-tumor, and anti-coagulant effects. Coumarin has also been shown to have antioxidant, antiviral, and antibacterial properties. In addition, 4-butyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one has been investigated for its potential use in the treatment of diabetes, Alzheimer's disease, and other neurological disorders.
特性
IUPAC Name |
4-butyl-8-methyl-7-(2-methylprop-2-enoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-5-6-7-14-10-17(19)21-18-13(4)16(9-8-15(14)18)20-11-12(2)3/h8-10H,2,5-7,11H2,1,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVQTVGONOUOIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-amino-5-(ethylthio)-4H-1,2,4-triazol-4-yl]-N-(3,4-dimethylphenyl)butanamide](/img/structure/B5168940.png)
![4-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B5168954.png)
![4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2-(1-naphthyl)ethyl]butanamide](/img/structure/B5168974.png)
![N-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5168993.png)

![4-[(dibenzylamino)methyl]-3-biphenylol](/img/structure/B5169006.png)
![4-(2-bromophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5169012.png)

![(3-cyclohexen-1-ylmethyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5169014.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide](/img/structure/B5169019.png)

![6-(4-tert-butylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5169033.png)
![ethyl 2-chloro-5-{5-[2-cyano-2-(4-cyanophenyl)vinyl]-2-furyl}benzoate](/img/structure/B5169041.png)
![N-(4-bromophenyl)-2-[(4-ethyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5169048.png)